molecular formula C7H13NO2S B1202349 2-Propyl-4-thiazolidinecarboxylic acid CAS No. 4165-34-8

2-Propyl-4-thiazolidinecarboxylic acid

Cat. No. B1202349
CAS RN: 4165-34-8
M. Wt: 175.25 g/mol
InChI Key: QIJPWSGHURHDHJ-UHFFFAOYSA-N
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Description

2-Propyl-4-thiazolidinecarboxylic acid is a derivative of thiazolidine . Thiazolidine is a heterocyclic organic compound with the formula (CH2)3(NH)S. It is a 5-membered saturated ring with a thioether group and an amine group in the 1 and 3 positions . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .


Synthesis Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They can be synthesized from 1,2-aminothiols and aldehydes . The reaction kinetics between 1,2-aminothiols and aldehydes are fast, and under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .


Molecular Structure Analysis

Thiazolidine motifs have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .


Physical And Chemical Properties Analysis

Thiazolidine is a colorless liquid . It is a sulfur analog of oxazolidine . The presence of sulfur enhances their pharmacological properties .

Scientific Research Applications

  • Synthesis and In Solution Behavior : 2-Propyl-4-thiazolidinecarboxylic acid derivatives have been synthesized through cyclocondensation of L-cysteine or its esters with aldehydes, showing anti-inflammatory properties. These derivatives form diastereoisomers, which exhibit fast epimerisation in solution as evidenced by 1H-nmr studies (Chiarino et al., 1989).

  • Electrochemical Behavior : The electrochemical behavior of PrThz and its derivatives has been studied through various voltammetric techniques. Anodic waves, indicating the formation of adsorbed mercury thiazolidates, were observed at mercury electrodes in different pH conditions (Karpinski & Radomski, 1989).

  • Physiological Effects : Thiazolidine-4-carboxylic acid (TC) has been shown to have revitalizing effects on age-related biochemical variables in blood and tissues, anti-toxic effects, particularly on the liver, and potential to slow aging and prolong life span in mammals. However, its effectiveness against human cancers remains unconfirmed (Weber, Fleming, & Miquel, 1982).

  • Decomposition and Interaction with Mercury Ions : Studies on the decomposition reactions and interactions of PrThz with mercury ions revealed that these thiazolidines form unstable complexes with Hg(I) ions, which transform into mercaptides. The decomposition rate of PrThz derivatives in nearly neutral aqueous solutions liberates L-cysteine and is influenced by the nature of the C-2 substituent and solution pH (Karpinski, Karny, & Kublik, 1990).

  • Use as Prodrugs for L-Cysteine : 2-Substituted thiazolidine-4(R)-carboxylic acids, including PrThz, have been evaluated as prodrugs of L-cysteine, showing protective effects against hepatotoxicity in mice. These compounds are suggested to release L-cysteine in vivo through nonenzymatic ring opening followed by solvolysis (Nagasawa, Goon, Muldoon, & Zera, 1984).

  • Potential Cancer Treatment : Thiazolidine-4-carboxylic acid has been investigated in patients with advanced cancer, showing responses in certain cases, particularly in epidermoid carcinoma of the head and neck with pulmonary metastases. Histological studies indicated transformation into low-grade malignancies and disappearance of cancer evidence in some instances (Brugarolas & Gosálvez, 1980).

Safety And Hazards

Thiazolidine derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . They offer enormous potential for the coupling of biomolecules in an efficient and biocompatible manner . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

2-propyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-2-3-6-8-5(4-11-6)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJPWSGHURHDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1NC(CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50903133
Record name NoName_3730
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyl-4-thiazolidinecarboxylic acid

CAS RN

4165-34-8
Record name 2-Propylthiazolidine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4165-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-n-Propylthiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
OK Behrens, L Garrison - Arch. Biochem., 1950 - cabdirect.org
… included 2-benzylimidazole, 2-methylimidazole, benzyl-penicillic acid, 2-aminomethylthiazole, P-chlorpbenzoyl-DL-seryl-DL-valine, histamine, 2-propyl-4-thiazolidinecarboxylic acid …
Number of citations: 30 www.cabdirect.org
RL Peck, JE Lyons - Annual Review of Biochemistry, 1951 - annualreviews.org
Introduction.-The present review has been necessarily limited in scope because of the volume of literature in the antibiotic field. Chemical investi gations aimed at establishing structure …
Number of citations: 19 www.annualreviews.org

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